In-Depth Technical Guide: Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal
In-Depth Technical Guide: Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of "Glucocorticoid receptor agonist-4 Ala-Ala-Mal," a key component in the development of targeted anti-inflammatory therapies. This molecule is a drug-linker conjugate designed for the creation of antibody-drug conjugates (ADCs). Specifically, it combines a potent glucocorticoid receptor agonist with a peptide-based linker terminating in a maleimide group, enabling covalent attachment to thiol-containing biomolecules such as antibodies. This guide will cover the chemical structure, synthesis, and the relevant biological signaling pathways associated with this compound.
Chemical Structure and Properties
"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" is a composite molecule comprising two key functional units: the glucocorticoid receptor agonist payload, "Glucocorticoid receptor agonist-4," and the "Ala-Ala-Mal" linker.
Glucocorticoid Receptor Agonist-4
"Glucocorticoid receptor agonist-4" is a potent, non-steroidal agonist of the glucocorticoid receptor. Its systematic name and structure are not widely published outside of patent literature. However, based on available information from chemical suppliers, its properties are summarized below.
Table 1: Physicochemical Properties of Glucocorticoid Receptor Agonist-4
| Property | Value |
| CAS Number | 2842165-72-2 |
| Molecular Formula | C₃₆H₄₀FNO₇[1][2] |
| Molecular Weight | 617.71 g/mol [1][2] |
Ala-Ala-Mal Linker
The "Ala-Ala-Mal" component is a dipeptide linker composed of two alanine residues, with the C-terminus further functionalized with a maleimide group. This linker serves to connect the glucocorticoid agonist to a carrier molecule, typically an antibody, via a stable thioether bond. The dipeptide nature of the linker can influence the stability and release characteristics of the payload.
Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal Conjugate
The complete conjugate, "Glucocorticoid receptor agonist-4 Ala-Ala-Mal," represents the payload-linker system ready for conjugation.
Table 2: Physicochemical Properties of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal
| Property | Value |
| CAS Number | 3014393-37-1 |
| Molecular Formula | C₄₉H₅₅FN₄O₁₂[3] |
| Molecular Weight | 910.98 g/mol [3] |
Synthesis
The synthesis of the final antibody-drug conjugate involving "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" is a multi-step process. It begins with the synthesis of the payload-linker conjugate, followed by the preparation of the antibody and the final conjugation step. The following is a generalized experimental protocol based on established methods for ADC synthesis.
Synthesis of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal
The synthesis of the payload-linker conjugate involves the sequential coupling of the Ala-Ala dipeptide to the "Glucocorticoid receptor agonist-4" molecule, followed by the introduction of the maleimide functionality. This is typically achieved through standard peptide coupling chemistries.
Preparation of the Thiolated Antibody
The target antibody, in this case, an anti-human TNFα antibody, needs to be prepared for conjugation. This is achieved by the partial reduction of interchain disulfide bonds to generate free cysteine thiol groups.
Experimental Protocol: Antibody Reduction
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Antibody Preparation: Dissolve the anti-human TNFα antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration of 5-10 mg/mL.
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Reducing Agent Addition: Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), to the antibody solution. The molar excess of the reducing agent will determine the average number of reduced disulfide bonds.
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Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow for partial reduction of the disulfide bonds.
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Purification: Remove the excess reducing agent by methods such as dialysis, tangential flow filtration, or size exclusion chromatography. The purified thiolated antibody is then ready for conjugation.
Conjugation of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal to the Antibody
The maleimide group of the payload-linker conjugate reacts with the free thiol groups on the reduced antibody to form a stable thioether linkage.
Experimental Protocol: Maleimide-Thiol Conjugation
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Reaction Setup: In a reaction vessel, combine the thiolated antibody with a solution of "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" in a suitable solvent (e.g., DMSO). The molar ratio of the drug-linker to the antibody is a critical parameter to control the drug-to-antibody ratio (DAR).
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Conjugation Reaction: Allow the reaction to proceed at a specific temperature (e.g., room temperature or 4°C) for a set duration (e.g., 1-4 hours). The reaction should be performed in a buffer with a pH between 6.5 and 7.5 to ensure the reactivity of the thiol groups and the stability of the maleimide.
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Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as N-acetylcysteine.
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Purification: Purify the resulting antibody-drug conjugate to remove unconjugated drug-linker and other impurities. This is typically achieved using chromatography techniques like size exclusion chromatography or hydrophobic interaction chromatography.
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Characterization: Characterize the final ADC for parameters such as DAR, aggregation, and purity.
